霍尔玛霉素

描述

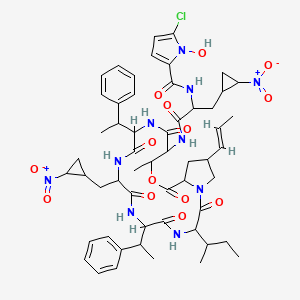

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is a structurally complex depsipeptide produced by the bacterium Streptomyces griseoflavus. It is known for its unique chemical structure, which includes cyclopropyl, nitro, and chlorine moieties. N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide acts as a bacterial hormone, inducing morphological differentiation and the production of bioactive secondary metabolites. It also exhibits potent narrow-spectrum antibiotic activity .

科学研究应用

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide has a wide range of scientific research applications:

作用机制

Target of Action

Hormaomycin is a nonribosomal peptide antibiotic isolated from Streptomyces griseoflavus W-384 . It acts as a bacterial hormone by inducing cellular morphogenesis and increasing production titers of antibiotics in other Streptomyces species . Additionally, Hormaomycin exhibits high potency against coryneform actinomycetes and also displays in vitro activity against a range of malarial parasites, such as Plasmodium falciparum .

Mode of Action

griseoflavus W-384 . It is known that hormaomycin acts as a bacterial hormone, inducing cellular morphogenesis and increasing the production of antibiotics in other streptomyces species .

Biochemical Pathways

Hormaomycin is biosynthesized by a bacterial nonribosomal peptide synthetase (NRPS) . Bioinformatic analysis suggests that parts of the NRPS adenylation (A) domains had recombined during evolution, resulting in a major switch of substrate specificity . This feature has inspired the creation of A domains with altered substrates based on the putative recombination points .

Pharmacokinetics

This is due to the inconsistent and low production of Hormaomycin in the wild type strain, which has prevented investigation of its antibacterial and hormonal mechanism of action .

Result of Action

Hormaomycin exhibits significant inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria . It is particularly potent against S. aureus and K. rhizophila . Hormaomycin also exhibits significant antibacterial effects against Gram-negative P .

Action Environment

The action of Hormaomycin can be influenced by environmental factors. Alterations in microbial culture conditions may trigger the production of diverse bioactive secondary metabolites . While applying various culture conditions and monitoring secondary metabolite profiles using LC/MS, Hormaomycins B and C were discovered from a marine mudflat-derived actinomycete, Streptomyces sp., collected in Mohang, Korea .

生化分析

Biochemical Properties

Hormaomycin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is biosynthesized by a nonribosomal peptide synthetase (NRPS) system . The NRPS adenylation domains of hormaomycin have evolved to recognize specific substrates, which is crucial for its biosynthesis . Hormaomycin interacts with enzymes involved in its biosynthetic pathway, such as HrmA and HrmB, which are positive regulators of its production . These interactions are essential for the formation of its unique structure and biological activity.

Cellular Effects

Hormaomycin has profound effects on various types of cells and cellular processes. It acts as a signaling metabolite in Streptomyces species, inducing cellular morphogenesis and enhancing antibiotic production . Hormaomycin influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit potent antibiotic activity against coryneform actinomycetes and malarial parasites such as Plasmodium falciparum .

Molecular Mechanism

The molecular mechanism of hormaomycin involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Hormaomycin binds to specific enzymes in its biosynthetic pathway, facilitating the incorporation of unique building blocks into its structure . It also influences gene expression by acting as a regulatory molecule, enhancing the production of antibiotics in other Streptomyces species

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hormaomycin change over time due to its stability and degradation. Hormaomycin’s production can be inconsistent and low, which has hampered studies on its long-term effects . Genetic engineering of its producing strain has led to increased production and the identification of novel analogues . Long-term studies have shown that hormaomycin can induce significant changes in cellular function, including enhanced antibiotic production and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of hormaomycin vary with different dosages in animal models. At low doses, hormaomycin exhibits potent antibiotic activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibiotic activity without causing harm to the host organism .

Metabolic Pathways

Hormaomycin is involved in complex metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of hormaomycin involves the incorporation of unique building blocks through the action of NRPS enzymes . Enzymes such as HrmI and HrmJ are essential for the biosynthesis of specific amino acid components of hormaomycin . These interactions influence metabolic flux and the levels of metabolites involved in its production.

Transport and Distribution

Hormaomycin is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its biological activity . The exact transport mechanisms are still being studied, but it is known that hormaomycin can accumulate in specific cellular compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of hormaomycin is essential for its activity and function. Hormaomycin is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that hormaomycin reaches its site of action, where it can interact with its target enzymes and proteins

准备方法

Synthetic Routes and Reaction Conditions: N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is biosynthesized by a nonribosomal peptide synthetase (NRPS) in Streptomyces griseoflavus. The biosynthesis involves several unique building blocks, including 4-(Z)-propenylproline, 3-(2-nitrocyclopropyl)alanine, and 5-chloro-1-hydroxypyrrol-2-carboxylic acid . The NRPS gene cluster responsible for hormaomycin production has been isolated and characterized, providing insights into the enzymatic steps involved .

Industrial Production Methods: Industrial production of hormaomycin involves the fermentation of Streptomyces griseoflavus under controlled conditions. Optimization of culture conditions, such as nutrient composition and aeration, can enhance the yield of hormaomycin. Metabolic engineering approaches, including the manipulation of biosynthetic gene clusters, have also been explored to increase production .

化学反应分析

Types of Reactions: N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of unique functional groups, such as cyclopropyl and nitro moieties, allows for diverse reactivity.

Common Reagents and Conditions: Common reagents used in the chemical modification of hormaomycin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions include modified depsipeptides with altered biological activities. For example, oxidation of the cyclopropyl group can lead to the formation of epoxides, while reduction of the nitro group can yield amines .

相似化合物的比较

- Thiocoraline

- Salinosporamide A

- Belactosin

- Lincomycin derivatives

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

属性

IUPAC Name |

N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUXQVRIWHZWQN-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H69ClN10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hormaomycin?

A1: The molecular formula of hormaomycin is C55H69ClN10O14, and its molecular weight is 1105 g/mol. [, ] ,

Q2: What are some of the unusual structural features found in hormaomycin?

A2: Hormaomycin contains several non-proteinogenic amino acids, including 4-[(Z)-propenyl]-proline, 3-(2-nitrocyclopropyl)alanine, and is acylated by a chlorine-containing derivative of 1H-pyrrole-2-carboxylic acid. []

Q3: How was the structure of hormaomycin elucidated?

A3: The structure of hormaomycin was elucidated using a combination of techniques, including NMR spectroscopy, mass spectrometry, and chemical degradation studies. [, , ] , ,

Q4: What is the significance of the 3-(trans-2-nitrocyclopropyl)alanine moiety in hormaomycin?

A4: The 3-(trans-2-nitrocyclopropyl)alanine moiety is essential for the biological activity of hormaomycin. [, , ] , ,

Q5: What is the absolute configuration of hormaomycin?

A5: The complete absolute configuration of hormaomycin has been established through a series of synthetic and biosynthetic studies, including the use of enantiomerically pure amino acid precursors and HPLC analysis. []

Q6: Have any computational studies been performed on hormaomycin?

A6: Yes, molecular dynamics simulations have been used to study the conformation of hormaomycin in different solvents. []

Q7: How do structural modifications of hormaomycin affect its biological activity?

A7: Modifying different amino acid residues within the hormaomycin structure has been shown to impact its antibiotic activity. [, ] ,

Q8: What is the role of the chlorine atom in the 5-chloropyrrole moiety of hormaomycin?

A8: Studies using a halogenase from the hormaomycin biosynthetic pathway (HrmQ) suggest that the chlorine atom in the 5-chloropyrrole moiety is important for its biological activity. []

Q9: Can the 3-(trans-2-nitrocyclopropyl)alanine moiety be modified while retaining biological activity?

A9: Yes, replacing the nitro group with a fluoromethyl group in the 3-(trans-2-nitrocyclopropyl)alanine moiety resulted in analogues with comparable or even enhanced antimalarial activity. []

Q10: How is the unusual amino acid 3-(trans-2-nitrocyclopropyl)alanine biosynthesized in hormaomycin?

A10: The biosynthesis of 3-(trans-2-nitrocyclopropyl)alanine involves a multi-step pathway starting from L-lysine. Heme oxygenase-like enzymes (HrmI/BelK) first oxidize L-lysine to L-6-nitronorleucine. Subsequently, iron- and α-ketoglutarate-dependent oxygenases (HrmJ/BelL) catalyze the cyclization of L-6-nitronorleucine to 3-(trans-2-nitrocyclopropyl)alanine. [, ] ,

Q11: What enzymes are involved in the biosynthesis of the 4-[(Z)-propenyl]-proline moiety?

A11: The biosynthesis of the 4-[(Z)-propenyl]-proline moiety involves a pathway shared with lincosamides and pyrrolobenzodiazepines. It is biosynthesized from L-tyrosine by a set of enzymes named Apd1-Apd6. [, , ] , ,

Q12: Does the conformation of hormaomycin change in different solvents?

A13: Yes, NMR studies have shown that hormaomycin adopts different conformations in different solvents, such as DMSO and chloroform. This highlights the flexibility of the molecule and its ability to adapt to different environments. [, ] ,

Q13: What are the potential applications of hormaomycin?

A14: Hormaomycin exhibits antibiotic activity against Gram-positive bacteria and has shown potential as an antimalarial agent. [, ] ,

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)

![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)

![3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(2,6-ditert-butyl-4-methylcyclohexyl)oxy-4-oxobutanoic acid](/img/structure/B1494779.png)

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)